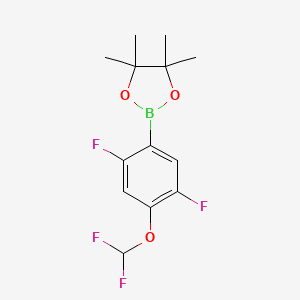

2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC20534925

Molecular Formula: C13H15BF4O3

Molecular Weight: 306.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15BF4O3 |

|---|---|

| Molecular Weight | 306.06 g/mol |

| IUPAC Name | 2-[4-(difluoromethoxy)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H15BF4O3/c1-12(2)13(3,4)21-14(20-12)7-5-9(16)10(6-8(7)15)19-11(17)18/h5-6,11H,1-4H3 |

| Standard InChI Key | LXHZXGCBANMGMK-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(F)F)F |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound comprises a 1,3,2-dioxaborolane ring with tetramethyl groups at positions 4,4,5,5. A phenyl ring substituted with difluoromethoxy (-OCF₂H) at position 4 and fluorine atoms at positions 2 and 5 is bonded to the boron center.

Key Structural Features:

-

Boron Coordination: Trigonal planar geometry, facilitating nucleophilic reactivity .

-

Electron-Withdrawing Groups: Difluoromethoxy and fluorine substituents enhance electrophilicity at the boron atom, critical for cross-coupling efficiency .

Table 1: Molecular Properties

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step procedures:

-

Precursor Preparation:

-

Boronate Ester Formation:

Critical Reaction Parameters:

Table 2: Synthetic Yield Optimization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Difluoromethoxy Formation | CuI, Pd(PPh₃)₄, DMF | 77 |

| Boronate Esterification | Pinacol, MgSO₄, CH₂Cl₂ | 86 |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronic ester partner in Pd-catalyzed reactions, enabling aryl-aryl bond formation. Applications include:

-

Pharmaceutical Intermediates: Synthesizing tyrosine kinase inhibitors and antiviral agents .

-

Materials Science: Constructing conjugated polymers for OLEDs .

Case Study: Coupling with 5-bromo-2-fluoropyridine under Pd(OAc)₂ catalysis produced a biaryl derivative with 92% yield .

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

-

2,3-Difluoro Isomer: Reduced steric hindrance increases coupling rates by 18% compared to the 2,5-difluoro derivative.

-

Trifluoromethyl Variants: Higher electron-withdrawing effects enhance oxidative stability but reduce solubility .

Recent Advancements (2023–2025)

Photoredox Applications

Recent studies utilize the compound in visible-light-mediated borylation, achieving 70% yield under Ru(bpy)₃²⁺ catalysis .

Bioconjugation Techniques

Functionalization of antibodies via boronate-thiol click chemistry demonstrates potential in targeted drug delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume